REACTION_CXSMILES
|
C1(C)C(C([O-])=S)=CC=CC=1O.[Na+].CN(C)P(N(C)C)(N(C)C)=O.[CH:24]([C:26]1[C:41]([OH:42])=[CH:40][CH:39]=[CH:38][C:27]=1[O:28][CH2:29][CH2:30][CH2:31][CH2:32][C:33]([O:35]CC)=[O:34])=[O:25].[OH-].[Na+]>C1C=CC=CC=1>[CH:24]([C:26]1[C:41]([OH:42])=[CH:40][CH:39]=[CH:38][C:27]=1[O:28][CH2:29][CH2:30][CH2:31][CH2:32][C:33]([OH:35])=[O:34])=[O:25] |f:0.1,4.5|
|
Name
|
Ethyl 5-(2-formyl-3-methoxphenoxy)pentanoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium thiocresolate
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1O)C(=S)[O-])C.[Na+]
|
Name
|
|
Quantity
|
2.48 mL
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ethyl 5-(2-formyl-3-hydroxyphenoxy)pentanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(OCCCCC(=O)OCC)C=CC=C1O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
ADDITION
|
Details
|
diluted with ether (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 N sodium hydroxide solution (2×20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×20 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a desiccator over phosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |